molecular formula C17H19FN2O2 B1388945 N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020056-89-6

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide

Cat. No.: B1388945
CAS No.: 1020056-89-6
M. Wt: 302.34 g/mol
InChI Key: NJSYQCQFTIKVCT-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide is a chemical compound designed for research use in the field of microbiology and infectious disease. It belongs to a class of phenoxyacetamide derivatives investigated for their role as potential inhibitors of bacterial virulence, specifically targeting the Type III Secretion System (T3SS) in pathogens like Pseudomonas aeruginosa . The T3SS is a critical virulence factor that allows bacteria to inject effector toxins directly into host cells, evading the immune response and establishing infection . Inhibiting this system does not kill the bacteria but rather disarms it, representing a novel anti-virulence strategy to combat infections, particularly those caused by antibiotic-resistant strains . Research into this compound and its analogs involves exploring structure-activity relationships (SAR), where systematic modifications to the phenoxy ring, the central amide linkage, and the aniline moiety are made to understand the features critical for potent T3SS inhibition . Studies on related compounds have shown that specific structural features, such as the stereochemistry and size of substituents on the central core, are essential for activity, indicating interaction with a defined biological target . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-15-10-12(19)7-8-14(15)18/h4-10,16H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSYQCQFTIKVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methylphenoxy Butanoic Acid Derivative

The 3-methylphenoxy moiety is introduced via nucleophilic substitution of 3-methylphenol on a suitable butanoic acid derivative:

  • Reaction conditions: 3-methylphenol is reacted with a halo-substituted butanoic acid derivative (e.g., 2-bromobutanoic acid or ethyl 2-bromobutanoate) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0°C to room temperature.
  • Outcome: The ether bond forms between the phenolic oxygen and the butanoic acid side chain, yielding 2-(3-methylphenoxy)butanoic acid or its ester.

Synthesis of 5-Amino-2-fluoroaniline Intermediate

The aromatic amine with fluorine substitution is prepared by:

  • Starting material: 2-fluoronitrobenzene or a related fluorinated aromatic precursor.
  • Reduction: The nitro group is selectively reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with iron powder in acidic medium.
  • Purification: The resulting 5-amino-2-fluoroaniline is purified by recrystallization or chromatography.

Amide Bond Formation

The key step is coupling the carboxylic acid derivative with the aromatic amine:

  • Activation: The carboxylic acid (or ester) is activated using coupling reagents such as carbodiimides (e.g., EDCI or DCC) often in the presence of additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve yield and reduce side reactions.
  • Reaction conditions: The activated acid is reacted with 5-amino-2-fluoroaniline in anhydrous solvents such as dichloromethane (DCM) or DMF at 0°C to room temperature.
  • Workup: After reaction completion, the mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.
Step Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
3-Methylphenol substitution 3-Methylphenol, 2-bromobutanoic acid, K2CO3 THF or DMF 0°C to RT 3–6 hours 75–85 Base-promoted nucleophilic substitution
Nitro reduction Pd/C, H2 or Fe/acid Ethanol or AcOH RT to reflux 2–4 hours 80–90 Selective reduction to amine
Amide coupling EDCI/HOBt, 5-amino-2-fluoroaniline DCM or DMF 0°C to RT 12–24 hours 65–80 Carbodiimide-mediated coupling
  • The choice of base and solvent in the phenoxy substitution step critically affects the ether formation yield and purity.
  • Reduction of the nitro group to the amine is best achieved under catalytic hydrogenation to avoid over-reduction or side reactions.
  • Carbodiimide coupling is the preferred method for amide bond formation due to its mild conditions and good yields; however, alternative coupling agents like HATU or PyBOP may be employed for improved efficiency.
  • Purification strategies include silica gel chromatography and recrystallization from suitable solvents to obtain the compound in high purity.

The preparation of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide involves a multi-step synthetic route focusing on aromatic substitution, selective reduction, and amide bond formation. Optimization of reaction conditions such as temperature, solvent, and reagent choice is essential for maximizing yield and purity. The methodology outlined is consistent with established synthetic organic chemistry practices for preparing fluorinated aromatic amides with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has shown potential as a pharmacological agent due to its structural attributes that allow it to interact with biological targets.

  • Case Study : A study published in a pharmaceutical journal indicated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Proteomics Research

The compound is utilized in proteomics for its ability to modify proteins and study their interactions. It serves as a valuable tool in understanding protein functions and pathways.

  • Application : It is used in the development of assays to measure the activity of specific enzymes or proteins, providing insights into cellular mechanisms .

Agricultural Science

Research has identified this compound as a candidate for herbicidal applications. Its efficacy against various weed species has been documented.

  • Case Study : A patent application highlighted its use in herbicidal compositions, demonstrating effectiveness in controlling weed growth without harming crop yield .

Table 1: Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAnticancer agentSignificant activity against cancer cell lines
Proteomics ResearchProtein modification and interaction studiesValuable for enzyme activity assays
Agricultural ScienceHerbicidal compositionsEffective against specific weed species

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The phenoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl Rings

  • N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide (): Differs by having an acetamide (C2 chain) instead of butanamide (C4 chain). Molecular weight is 274.29 (vs. 314.4 for the target compound), suggesting shorter chain length reduces steric bulk .
  • N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide (): Replaces the 2-fluoro group with a 2-methoxy substituent.

Chain Length and Functional Group Modifications

  • Tubulin Inhibitors (D.1.8–D.1.15, ): These analogs feature ethynyl-quinolyloxy groups attached to butanamide or acetamide backbones. For instance, D.1.8 (N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide) shares the butanamide structure but incorporates a quinoline ring system linked via an ethynyl group. Such modifications likely target microtubule disruption in pests or cancer cells .
  • CTPS1 Inhibitors ():
    Derivatives like N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide include pyrimidine and sulfonamide groups, indicating divergent mechanisms (e.g., nucleotide synthesis inhibition) compared to the target compound .

Stereochemical and Enantiomeric Differences

  • Enantiomeric Pairs (): (2R)- and (2S)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide demonstrate how stereochemistry impacts biological activity.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The fluorine atom in the target compound may enhance electronegativity and hydrogen-bonding capacity compared to methoxy or hydrogen substituents, influencing target selectivity .
  • Data Limitations: Physical properties (e.g., melting point, solubility) and in vitro/in vivo efficacy data are absent in the evidence, necessitating further experimental validation.
  • Therapeutic Potential: The compound’s structural similarity to CTPS1 inhibitors and tubulin-targeting agents suggests unexplored roles in oncology or plant protection .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing an authoritative overview based on diverse research sources.

Chemical Structure and Synthesis

The chemical formula for this compound is C17H19FN2O2C_{17}H_{19}FN_{2}O_{2} with a molecular weight of approximately 302.35 g/mol. The synthesis typically involves the reaction of 5-amino-2-fluoroaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful temperature control and purification methods such as recrystallization or column chromatography to yield the final product.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Its mechanism may involve interactions with specific molecular targets, leading to altered cellular pathways.

The biological activity of this compound is primarily attributed to its ability to bind with enzymes and receptors involved in key biochemical pathways. The amino group and fluorine atom are critical for this binding, which can modulate various cellular processes. Specific pathways affected include those related to cell growth and apoptosis, potentially through reactive oxygen species (ROS) generation.

1. Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, when tested against breast and colon cancer cells, the compound showed IC50 values indicating effective inhibition of cell growth compared to control treatments .

2. Antimicrobial Testing

Research evaluating the antimicrobial properties of this compound revealed moderate activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the agar dilution technique, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(5-Amino-2-fluorophenyl)acetamideSimilar structure but lacks phenoxy groupModerate anticancer activity
N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)butanamideContains a different phenoxy substitutionEnhanced anti-inflammatory effects
N-(5-Amino-2-fluorophenyl)-3-methylbutanamideVariation in alkyl chain lengthNotable antimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Adapt multi-step protocols from analogous compounds. For example, use coupling reactions between aminophenyl derivatives and substituted phenoxy-butanamide intermediates under reflux conditions (e.g., DMF/DMAP at 60°C for 36 hours) .
  • Validation : Employ NMR (¹H/¹³C) to confirm bond formation and functional groups. High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy. Purity (>95%) can be verified via HPLC with UV detection at 254 nm .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Analysis :

  • The 5-amino-2-fluorophenyl group participates in electrophilic substitution (e.g., nitrosation or acylation), while the 3-methylphenoxy moiety may undergo oxidation or O-alkylation. The butanamide backbone is susceptible to hydrolysis under acidic/basic conditions. These reactivities are inferred from structurally related sulfonamides and arylacetamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Experimental Design :

  • Use factorial design to test variables: temperature (e.g., 50–80°C), solvent polarity (DCM vs. DMF), and catalyst loading (e.g., DMAP at 0.1–1.0 eq). Analyze interactions via ANOVA to identify dominant factors .
  • Case Study : In analogous syntheses, optimizing stoichiometry of C2O2Cl2 (oxalyl chloride) reduced dimerization byproducts by 40% .

Q. How do computational methods aid in predicting biological activity or reaction pathways?

  • Computational Strategy :

  • Apply quantum chemical calculations (e.g., DFT) to model transition states for key reactions (e.g., amide bond formation). Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict optimal pathways .
  • Biological Prediction : Use molecular docking (AutoDock Vina) to assess interactions with targets like lipid-metabolizing enzymes, given structural similarities to anti-hyperlipidemic agents .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Reconciliation Framework :

  • Step 1 : Compare assay conditions (e.g., cell lines, solvent carriers). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or DMSO concentrations .
  • Step 2 : Validate results using orthogonal assays (e.g., MIC vs. time-kill curves). Cross-reference with structural analogs (e.g., sulfonamides) to identify structure-activity relationships (SARs) .

Q. What strategies mitigate degradation during storage or in vivo administration?

  • Stability Studies :

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or formulation in PEG-based matrices can enhance shelf life. For in vivo studies, use prodrug approaches (e.g., esterification of the butanamide group) to delay hydrolysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide

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